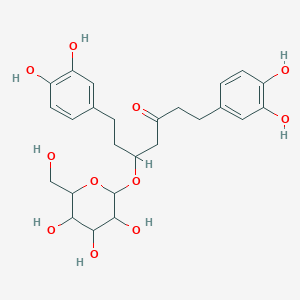![molecular formula C10H9NO B592643 3,4-Dihydro-1H-cyclopenta[cd]indol-2(2aH)-one CAS No. 1368745-05-4](/img/structure/B592643.png)
3,4-Dihydro-1H-cyclopenta[cd]indol-2(2aH)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydro-1H-cyclopenta[cd]indol-2(2aH)-one is a polycyclic aromatic compound with a unique structure that includes a cyclopenta-fused indole ring
Métodos De Preparación
The synthesis of 3,4-Dihydro-1H-cyclopenta[cd]indol-2(2aH)-one can be achieved through several synthetic routes. One common method involves the cycloaddition reaction of indole derivatives with suitable dienophiles under specific conditions. For instance, the use of Diels-Alder reactions has been reported to construct the cyclopenta-fused ring system efficiently . Industrial production methods may involve optimizing these reactions for higher yields and scalability.
Análisis De Reacciones Químicas
3,4-Dihydro-1H-cyclopenta[cd]indol-2(2aH)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
3,4-Dihydro-1H-cyclopenta[cd]indol-2(2aH)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex polycyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 3,4-Dihydro-1H-cyclopenta[cd]indol-2(2aH)-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these proteins. This interaction can lead to changes in cellular pathways, affecting processes like cell growth and apoptosis .
Comparación Con Compuestos Similares
3,4-Dihydro-1H-cyclopenta[cd]indol-2(2aH)-one can be compared with other similar compounds, such as:
Cyclopenta[cd]pyrene: Another polycyclic aromatic compound with a similar fused ring structure.
2,6-Dihydro-1H-cyclopenta[cd]phenalene: A compound with a similar cyclopenta-fused ring system, used in the synthesis of macroheterocyclic compounds.
Indole derivatives: Compounds like 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole, which share structural similarities and are studied for their biological activities.
Propiedades
IUPAC Name |
2-azatricyclo[5.3.1.04,11]undeca-1(10),7(11),8-trien-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-10-7-5-4-6-2-1-3-8(11-10)9(6)7/h1-3,7H,4-5H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJDCTKPQPVUHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C1C(=O)NC3=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Fructose, D-, [3H(G)]](/img/structure/B592566.png)






![1-Azapentacyclo[4.2.0.02,5.03,8.04,7]octan-4-amine](/img/structure/B592580.png)


